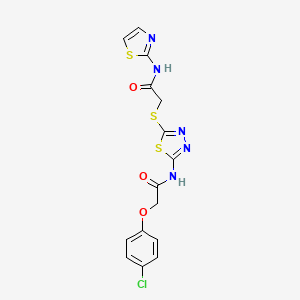

![molecular formula C19H13N3O5 B2551691 N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxin-6-carboxamid CAS No. 922099-32-9](/img/structure/B2551691.png)

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxin-6-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

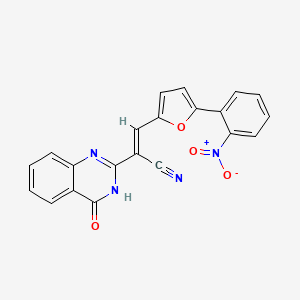

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a complex organic compound. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest for many researchers. Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is complex, containing a benzofuran ring as a core . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzofuran-Derivate weisen vielversprechende Antitumor-Eigenschaften auf. Studien haben gezeigt, dass viele Benzofuran-Verbindungen potente Antikrebswirkungen besitzen. So zeigte beispielsweise Verbindung 36 (Abb. 8) eine signifikante Hemmung des Zellwachstums in verschiedenen Krebszelllinien, darunter Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Forscher untersuchen weiterhin neuartige Benzofuran-basierte Strukturen für die gezielte Krebstherapie.

Antibakterielle Eigenschaften

Benzofuran-Derivate zeigen auch antibakterielle Aktivität. Forscher haben Verbindungen synthetisiert, die Benzofuran-Moleküle enthalten, und ihre Wirksamkeit gegen sowohl Standard- als auch klinische Bakterienstämme bewertet. Diese Untersuchungen tragen zur Entwicklung neuer antibakterieller Wirkstoffe bei .

Antivirales Potenzial

Die kürzlich entdeckte makrocyclische Benzofuran-Verbindung zeigt eine anti-Hepatitis-C-Virus (HCV)-Aktivität. Sie ist ein vielversprechender Wirkstoff zur Behandlung von HCV-Infektionen. Weitere Untersuchungen zu ihrer Wirksamkeit und Sicherheit sind für die klinische Translation unerlässlich .

Drogenaussichten

Aufgrund der vielfältigen pharmakologischen Aktivitäten von Benzofuran-Derivaten stellen diese potenzielle natürliche Leitstrukturen für Arzneimittel dar. Wissenschaftler erforschen aktiv ihre pharmazeutischen Perspektiven mit dem Ziel, wirksame und sichere Medikamente auf der Grundlage dieser Strukturen zu entwickeln.

Zusammenfassend lässt sich sagen, dass die Verbindung „N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxin-6-carboxamid" großes Potenzial in verschiedenen wissenschaftlichen Bereichen bietet, von der Krebsforschung bis zur antimikrobiellen Therapie. Ihre vielseitige Natur inspiriert weiterhin Untersuchungen und Innovationen in der Arzneimittelentwicklung und synthetischen Chemie . 🌟

Wirkmechanismus

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to affect a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by their physicochemical properties .

Result of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The activity of benzofuran derivatives can be influenced by various environmental factors .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide on various cell types are profound. It has been observed to modulate cell signaling pathways, including those involved in apoptosis and cell proliferation. This compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses and inflammatory processes .

Molecular Mechanism

At the molecular level, N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with DNA and RNA, affecting transcription and translation processes. These molecular interactions are critical for understanding the compound’s overall biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and therapeutic potential. The compound’s distribution within different tissues can also affect its overall biological activity .

Subcellular Localization

The subcellular localization of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .

Eigenschaften

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-17(12-5-6-14-15(10-12)25-8-7-24-14)20-19-22-21-18(27-19)16-9-11-3-1-2-4-13(11)26-16/h1-6,9-10H,7-8H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWICKUSXSDDTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2551619.png)

![N-(4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551621.png)

![3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2551626.png)

![2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide](/img/structure/B2551628.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2551630.png)